An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
An In-Depth Technical Guide to the Synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
Abstract
This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one, a valuable propiophenone derivative. The synthesis is centered around the esteemed Fries rearrangement, a powerful method for the ortho- and para-acylation of phenols. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters that govern the reaction's success. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthesis, ensuring a reproducible and self-validating methodology.
Introduction: The Significance of Hydroxyaryl Ketones
Hydroxyaryl ketones are a pivotal class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] Their inherent phenolic and ketonic functionalities provide versatile handles for further molecular elaboration. The target molecule of this guide, 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one, also known as 2',4'-dihydroxy-3'-methylpropiophenone, is a member of this important class.[3] Its structure, featuring a dihydroxyphenyl moiety, suggests potential applications stemming from antioxidant properties and as a building block for more complex pharmacologically active molecules.[4]
The synthesis of such molecules requires a strategic approach to achieve the desired regioselectivity on the electron-rich aromatic ring. Direct Friedel-Crafts acylation of phenols can be problematic, often leading to a mixture of products and potential O-acylation.[1] The Fries rearrangement, however, offers an elegant solution by converting a phenolic ester to a hydroxyaryl ketone, providing a more controlled and often higher-yielding pathway.[1][5]
The Synthetic Pathway: A Two-Step Approach via Fries Rearrangement
The synthesis of 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one is efficiently achieved through a two-step process, commencing with the esterification of 2-methylresorcinol followed by a Lewis acid-catalyzed Fries rearrangement.
Caption: Generalized mechanism of the Fries rearrangement.
Detailed Experimental Protocol
This protocol is a self-validating system, providing detailed steps from starting materials to the purified and characterized final product.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 2-Methylresorcinol | >98% purity |
| Propionyl chloride | >98% purity, freshly distilled recommended |
| Aluminum chloride (AlCl₃) | Anhydrous, >99% purity |
| Pyridine | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Hydrochloric acid (HCl) | Concentrated and dilute solutions |
| Sodium bicarbonate | Saturated aqueous solution |
| Anhydrous sodium sulfate | Granular |
| Solvents for purification | Ethanol, Hexane, Ethyl acetate |
| Glassware | Round-bottom flasks, condenser, dropping funnel, separatory funnel |
| Magnetic stirrer with hotplate | |
| Rotary evaporator | |
| Filtration apparatus | Buchner funnel, filter paper |
Step-by-Step Methodology
Step 1: Synthesis of 2-Methylresorcinol Dipropionate
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylresorcinol (10.0 g, 80.5 mmol) in anhydrous dichloromethane (100 mL) and anhydrous pyridine (15.9 mL, 197 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (17.5 mL, 201 mmol) dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 50 mL of cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-methylresorcinol dipropionate as an oil or low-melting solid. The crude product can often be used in the next step without further purification.
Step 2: Fries Rearrangement to 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, place anhydrous aluminum chloride (26.8 g, 201 mmol).
-
Carefully add the crude 2-methylresorcinol dipropionate (assuming 80.5 mmol) to the flask.
-
Heat the reaction mixture to 135-140 °C in an oil bath and maintain this temperature for 3 hours. [6]The mixture will become a thick, dark mass.
-
After 3 hours, allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding crushed ice to the flask, followed by the dropwise addition of concentrated hydrochloric acid until the aluminum complex is fully decomposed. This should be done in a well-ventilated fume hood as HCl gas will evolve.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
Purification and Characterization
-
Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. [4]Alternatively, column chromatography on silica gel using a hexane/ethyl acetate gradient can be employed for higher purity.
-
Characterization: The identity and purity of the final product, 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one, should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Expected to be in a specific range (literature value may be available) |
| ¹H NMR | Characteristic peaks for aromatic protons, methyl group, ethyl group, and hydroxyl protons. |
| ¹³C NMR | Characteristic peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons. |
| IR Spectroscopy | Characteristic absorptions for O-H (hydroxyl), C=O (ketone), and C=C (aromatic) bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Note: Specific spectral data should be acquired and compared with literature values for confirmation. [3]
Safety Considerations
-
Propionyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It should be handled in a dry environment. The quenching process is exothermic and should be performed with caution.
-
Pyridine is a flammable and toxic liquid.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
This technical guide has outlined a detailed and reliable synthetic pathway for 1-(2,4-dihydroxy-3-methylphenyl)propan-1-one utilizing the Fries rearrangement. By understanding the underlying reaction mechanism and the rationale behind the experimental choices, researchers can confidently reproduce this synthesis. The provided protocol, including purification and characterization guidelines, establishes a self-validating system for obtaining this valuable hydroxyaryl ketone intermediate. This methodology serves as a strong foundation for further research and development in the fields of medicinal chemistry and materials science.
References
- Application Notes: Fries Rearrangement for the Synthesis of Dihydroxyphenyl Ketones in Drug Development. Benchchem. [URL: https://www.benchchem.com/application-notes/fries-rearrangement-synthesis-dihydroxyphenyl-ketones-drug-development]
- Fries rearrangement. In: Wikipedia. [URL: https://en.wikipedia.org/wiki/Fries_rearrangement]
- Fries Rearrangement. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-explorer/fries-rearrangement]
- Fries Rearrangement. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/fries-rearrangement.shtm]
- What is the Fries Rearrangement Reaction? BYJU'S. [URL: https://byjus.com/chemistry/fries-rearrangement/]
- Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction. Benchchem. [URL: https://www.benchchem.com/application-notes/monitoring-fries-rearrangement-reaction]
- Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. [URL: https://www.aakash.ac.in/chemistry/fries-rearrangement-reaction]
- Fries rearrangement. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/Fries%20rearrangement.pdf]
- 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/592157]
- Fries Rearrangement Mechanism | Organic Chemistry. YouTube. [URL: https://www.youtube.
- Copies of 1H, 13C, 19F NMR spectra. [URL: https://www.tesisenred.net/bitstream/handle/10803/400292/TBPB12de12.pdf]
- fries-, photo-fries, and anionic ortho-fries rearrangement. Sciencemadness.org. [URL: http://www.sciencemadness.org/talk/files.php?pid=377545&aid=34383]
- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. [URL: https://www.imedpub.com/articles/synthesis-of-hydroxy-aryl-ketones-via-a-novel-low-temperature-variant-of-the-fries-rearrangement.pdf]
- One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. [URL: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-0036-1588939-s1.pdf]
- Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [URL: https://www.sciencedirect.com/science/article/pii/S0926860X1530277X]
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. [URL: https://www.wns.pwr.edu.pl/attachments/article/300/Wiadomo%C5%9Bci%20Nauk%20Przyrodniczych%2046%20(2023)%2046-52.pdf]
- Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv2p0543]
- Purification: How To. University of Rochester Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/resource/how-to/xtl/tips.php]
- The Fries Reaction. Organic Reactions. [URL: https://organicreactions.org/index.php/The_Fries_Reaction]
- 2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8239046.htm]
- The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01323a022]
- Fries rearrangement. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/sites/default/files/e-content/Fries%20rearrangement%20by%20Dr%20Vandana.pdf]
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). [URL: https://www.cpp.edu/~psbeauchamp/pdf/315L_exp_3_recrys_f13.pdf]
- How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [URL: https://www.researchgate.
- Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. JOCPR. [URL: https://www.jocpr.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [URL: https://www.mdpi.com/1422-8599/20/1/1/pdf]
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8574483/]
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [URL: https://physics.emu.edu.tr/sites/physics.emu.edu.tr/files/documents/internship_reports/2023/Muhammad-Umar-Lyall-Final-Report.pdf]
- Preparation of hydroxyacetophenones via the Fries rearrangement. ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-hydroxyacetophenones-via-the-Fries-rearrangement-A-General-scheme-of_fig1_337581566]
- 2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr000024]
- SYNTHESIS OF 2' 4'-DIHYDROXY-6' -METHOXY-3, 4-METHYLENEDIOXYDIHYDRO CHALCONE AND 2 ', 4 ', 6 '-TRIHYDROXY-4-METHOXYDIHYDROCHALCONE. Biological Sciences - PJSIR. [URL: https://v2.pjsir.org/index.php/biological-sciences/article/view/1587]
- Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/12744656/]
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [sigmaaldrich.com]
- 3. 1-(2,4-Dihydroxy-3-methylphenyl)propan-1-one | C10H12O3 | CID 592157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Fries Rearrangement Reaction: Mechanism, Steps & Examples [vedantu.com]
- 6. 2',4'-DIHYDROXY-3'-METHYLPROPIOPHENONE | 63876-46-0 [chemicalbook.com]
